Stannite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

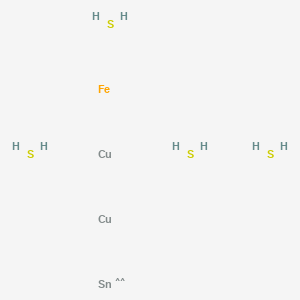

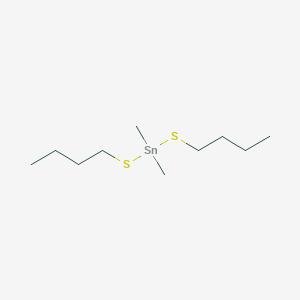

Stannite is a mineral that belongs to the sulfide mineral group. It has a chemical formula of Cu_2FeSnS_4 and is usually found in tin-copper deposits. This mineral has been known since the 19th century and has been extensively studied for its various applications.

作用機序

The mechanism of action of stannite varies depending on its application. In photocatalysis, stannite acts as a catalyst, which initiates the degradation of organic pollutants under light irradiation. In thermoelectric materials, stannite acts as a semiconductor, which converts thermal energy into electrical energy. In lithium-ion batteries, stannite acts as an electrode material, which stores and releases lithium ions during charge and discharge cycles.

生化学的および生理学的効果

Stannite has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that stannite nanoparticles can induce cytotoxicity and genotoxicity in human cells. Moreover, stannite nanoparticles have also been shown to induce oxidative stress and inflammation in animal models.

実験室実験の利点と制限

Stannite has several advantages for lab experiments, including its low cost, high stability, and excellent optoelectronic properties. Moreover, stannite can be easily synthesized through various methods, which makes it a suitable material for large-scale production. However, stannite also has some limitations, including its low thermal conductivity and poor mechanical properties, which may limit its application in some fields.

将来の方向性

There are several future directions for stannite research, including the development of novel synthesis methods, the investigation of its optoelectronic properties, and the exploration of its potential application in solar cells. Moreover, the toxicity and biocompatibility of stannite nanoparticles should be further investigated to ensure their safe use in various applications.

Conclusion

In conclusion, stannite is a promising material with various applications in the field of science. It can be synthesized through various methods and has excellent optoelectronic properties. However, its toxicity and biocompatibility should be further investigated to ensure its safe use in various applications. With further research, stannite may become a widely used material in various fields, including photocatalysis, thermoelectrics, and energy storage.

合成法

Stannite can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. Among these methods, hydrothermal synthesis has been widely used due to its simplicity and efficiency. In this method, a mixture of metal sulfates, tin chloride, and thioacetamide is heated in a sealed reactor at high temperature and pressure. The resulting product is then washed and dried to obtain stannite.

科学的研究の応用

Stannite has been extensively studied for its various applications in the field of science. It has been used as a photocatalyst for the degradation of organic pollutants, as a thermoelectric material, and as an electrode material for lithium-ion batteries. Moreover, stannite has also been investigated for its potential application in solar cells, due to its excellent optoelectronic properties.

特性

CAS番号 |

12019-29-3 |

|---|---|

製品名 |

Stannite |

分子式 |

Cu2FeH8S4Sn |

分子量 |

438 g/mol |

InChI |

InChI=1S/2Cu.Fe.4H2S.Sn/h;;;4*1H2; |

InChIキー |

KYRUBSWVBPYWEF-UHFFFAOYSA-N |

SMILES |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

正規SMILES |

S.S.S.S.[Fe].[Cu].[Cu].[Sn] |

同義語 |

sodium stannite stannite |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)